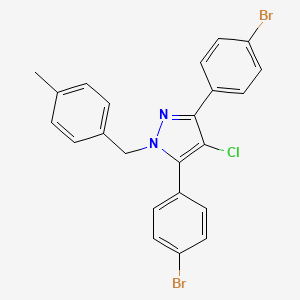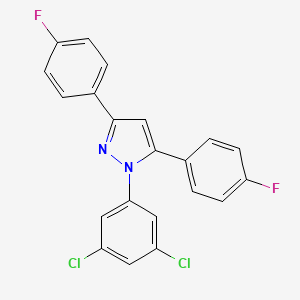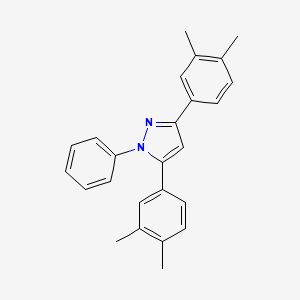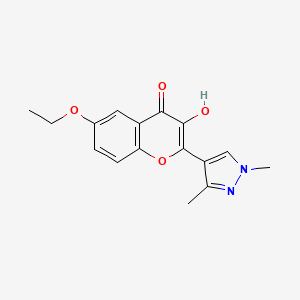![molecular formula C16H20N4OS B10931731 (5-cyclopropyl-1H-pyrazol-3-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10931731.png)
(5-cyclopropyl-1H-pyrazol-3-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a cyclopropyl group and a piperazine ring substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-CYCLOPROPYL-1H-PYRAZOL-3-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The pyrazole ring can be synthesized through the cyclization of appropriate hydrazines and 1,3-diketones under acidic or basic conditions. The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes. The final step involves coupling the pyrazole and piperazine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Alkylated or acylated piperazines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biology, this compound can be used as a probe to study the function of various biological systems. Its ability to interact with specific molecular targets makes it a valuable tool for biochemical research .
Medicine
Its ability to modulate specific biological pathways makes it a candidate for the development of new drugs .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (5-CYCLOPROPYL-1H-PYRAZOL-3-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
- (5-Cyclopropyl-1H-pyrazol-3-yl)amine
- (5-Cyclopropyl-1H-pyrazol-3-yl)benzamide
- (5-Cyclopropyl-1H-pyrazol-3-yl)quinazoline
Uniqueness
What sets (5-CYCLOPROPYL-1H-PYRAZOL-3-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H20N4OS |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H20N4OS/c21-16(15-10-14(17-18-15)12-3-4-12)20-7-5-19(6-8-20)11-13-2-1-9-22-13/h1-2,9-10,12H,3-8,11H2,(H,17,18) |
InChI Key |
RZEIWLDGKUAPRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)N3CCN(CC3)CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-Chlorophenyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10931648.png)

![3,5-bis(3,4-dichlorophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10931664.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10931667.png)

![3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(pyridin-4-yl)propanamide](/img/structure/B10931679.png)


![ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B10931706.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10931716.png)
![N-[3-(diethylamino)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10931721.png)
![N-benzyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931723.png)
![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931728.png)
![methyl 3-chloro-6-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B10931732.png)
